![molecular formula C23H48N2O4 B13762121 Hexadecanamide, N-[3-[bis(2-hydroxyethyl)oxidoamino]propyl]- CAS No. 66161-68-0](/img/structure/B13762121.png)
Hexadecanamide, N-[3-[bis(2-hydroxyethyl)oxidoamino]propyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hexadecanamide, N-[3-[bis(2-hydroxyethyl)oxidoamino]propyl]- is a chemical compound with the molecular formula C23H48N2O3 It is known for its unique structure, which includes a hexadecanamide backbone and a bis(2-hydroxyethyl)oxidoamino group attached to a propyl chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Hexadecanamide, N-[3-[bis(2-hydroxyethyl)oxidoamino]propyl]- typically involves the reaction of hexadecanoyl chloride with N,N-bis(2-hydroxyethyl)propylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours, followed by purification using column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The use of automated systems for the addition of reactants and control of reaction conditions ensures consistent product quality and yield. The purification process may involve crystallization or distillation, depending on the desired purity level .
化学反应分析
Types of Reactions
Hexadecanamide, N-[3-[bis(2-hydroxyethyl)oxidoamino]propyl]- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The amide group can be reduced to an amine.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated derivatives.
科学研究应用
Hexadecanamide, N-[3-[bis(2-hydroxyethyl)oxidoamino]propyl]- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a surfactant in various chemical processes.
Biology: Investigated for its potential role in cell signaling and as a component in lipid-based drug delivery systems.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
作用机制
The mechanism of action of Hexadecanamide, N-[3-[bis(2-hydroxyethyl)oxidoamino]propyl]- involves its interaction with cellular membranes and proteins. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, potentially affecting membrane fluidity and signaling pathways. It may also interact with specific protein targets, modulating their activity and leading to various biological effects .
相似化合物的比较
Similar Compounds
Hexadecanamide: Lacks the bis(2-hydroxyethyl)oxidoamino group, resulting in different chemical properties and applications.
N,N-Bis(2-hydroxyethyl)hexadecanamide: Similar structure but without the propyl chain, leading to variations in reactivity and biological activity.
Uniqueness
Hexadecanamide, N-[3-[bis(2-hydroxyethyl)oxidoamino]propyl]- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
属性
CAS 编号 |
66161-68-0 |
|---|---|
分子式 |
C23H48N2O4 |
分子量 |
416.6 g/mol |
IUPAC 名称 |
3-(hexadecanoylamino)-N,N-bis(2-hydroxyethyl)propan-1-amine oxide |
InChI |
InChI=1S/C23H48N2O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-23(28)24-17-15-18-25(29,19-21-26)20-22-27/h26-27H,2-22H2,1H3,(H,24,28) |
InChI 键 |
FIUMCQDPWSKKHO-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCC(=O)NCCC[N+](CCO)(CCO)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


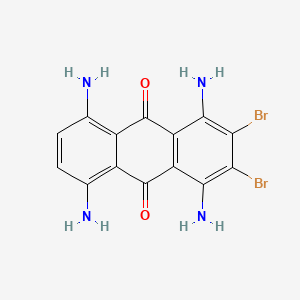
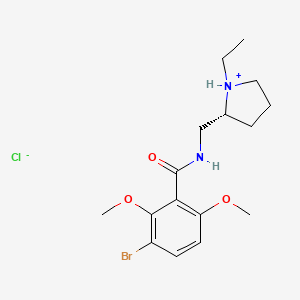

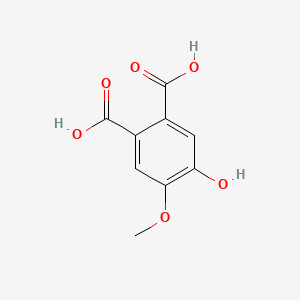
![N-{4-[(E)-(2-{(2Z)-2-[(4-Acetamidophenyl)methylidene]hydrazinecarbothioyl}hydrazinylidene)methyl]phenyl}acetamide](/img/structure/B13762074.png)
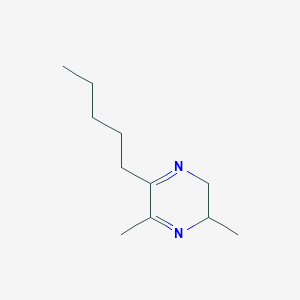
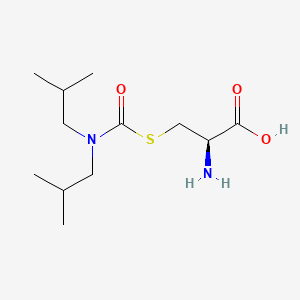
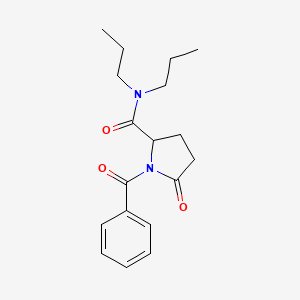
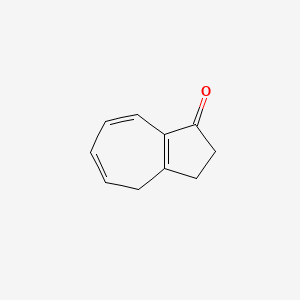
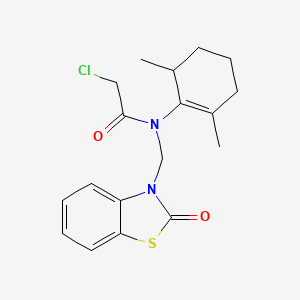
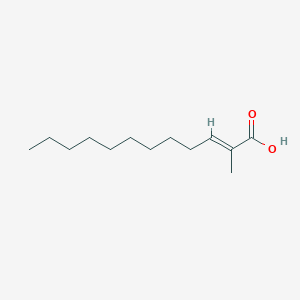
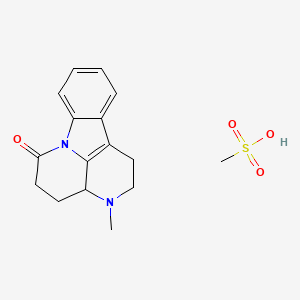
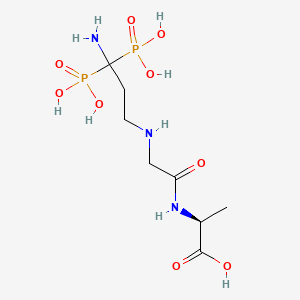
![1-Butene, 2-methyl-4-[(3-methyl-2-butenyl)oxy]-](/img/structure/B13762132.png)
